Cas no 129594-96-3 (1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine)

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 1,2,4-oxadiazole moiety. This structure imparts unique physicochemical properties, making it valuable in medicinal chemistry and pharmaceutical research. The presence of both piperazine and oxadiazole rings enhances its potential as a versatile intermediate for designing bioactive molecules, particularly in CNS-targeted drug development. Its balanced lipophilicity and hydrogen-bonding capabilities contribute to favorable pharmacokinetic profiles. The compound's stability under physiological conditions and synthetic accessibility further underscore its utility in scaffold diversification. Researchers may explore its applications in modulating receptor interactions or as a building block for novel therapeutics.
1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine structure
129594-96-3 structure
Product Name:1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine
CAS No:129594-96-3
MF:C8H14N4O
MW:182.222960948944
MDL:MFCD18836350
CID:102913
PubChem ID:14742613
Update Time:2025-05-23

1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine,1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-
    • 1-METHYL-3-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PIPERAZINE
    • 3-methyl-5-(4-methylpiperazin-2-yl)-1,2,4-oxadiazole
    • 5,6-DIETHYL-3-HYDRAZONO-3,4-DIHYDROPYRAZIN-2(1H)-ONE
    • Piperazine, 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)- (9CI)
    • EN300-8096014
    • DTXSID70563511
    • 129594-96-3
    • CHEMBL90318
    • 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine
    • MDL: MFCD18836350
    • Inchi: 1S/C8H14N4O/c1-6-10-8(13-11-6)7-5-12(2)4-3-9-7/h7,9H,3-5H2,1-2H3
    • InChI Key: XOKOVVLYVCPSAP-UHFFFAOYSA-N
    • SMILES: O1C(C2CN(C)CCN2)=NC(C)=N1

Computed Properties

  • Exact Mass: 182.11692
  • Monoisotopic Mass: 182.11676108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 54.2Ų

Experimental Properties

  • PSA: 54.19

1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine Pricemore >>

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Additional information on 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine

Comprehensive Overview of 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine (CAS No. 129594-96-3)

The compound 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine (CAS No. 129594-96-3) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a piperazine core linked to a 1,2,4-oxadiazole ring, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications due to the growing demand for novel small-molecule therapeutics and crop protection agents.

In recent years, the scientific community has focused on 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine as a key building block for drug discovery. Its oxadiazole moiety is known for enhancing metabolic stability and bioavailability, which aligns with the current trend of optimizing drug-like properties. This compound is often discussed in the context of central nervous system (CNS) drug development, as piperazine derivatives are frequently employed in this field. Additionally, its potential role in cancer research and anti-inflammatory therapies has sparked further investigation.

The synthesis of CAS No. 129594-96-3 typically involves multi-step organic reactions, including cyclization and functional group transformations. Modern techniques such as microwave-assisted synthesis and flow chemistry have been explored to improve yield and efficiency. These advancements are crucial as the industry shifts toward green chemistry and sustainable manufacturing practices. Researchers are also leveraging computational chemistry tools to predict the compound's interactions with biological targets, a method that has gained traction with the rise of AI-driven drug design.

From an industrial perspective, 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine is valued for its scalability and compatibility with high-throughput screening platforms. Its derivatives are being tested for various applications, including enzyme inhibition and receptor modulation, which are hot topics in precision medicine. The compound's stability under physiological conditions further enhances its appeal for in vivo studies, a critical factor in preclinical research.

As the demand for tailored chemical solutions grows, CAS No. 129594-96-3 continues to be a subject of patents and academic publications. Its relevance extends to material science, where researchers explore its use in functional materials and catalysts. With the increasing integration of machine learning in chemical research, this compound's potential applications are likely to expand further, making it a noteworthy candidate for future innovations.

In summary, 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine represents a promising scaffold in modern chemistry. Its multifaceted utility in drug development, agrochemicals, and advanced materials underscores its importance. As scientific inquiries evolve, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare and sustainable technology.

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